Molecular Weight Advantage Over Wnt/β-Catenin Agonist Analogs
The target compound (MW 220.22 g·mol⁻¹) is 66.07 g·mol⁻¹ lighter than SKL2001 (MW 286.29 g·mol⁻¹) and 52.04 g·mol⁻¹ lighter than Wnt/β-catenin agonist 2 (MW 272.26 g·mol⁻¹), representing a 23–30 % reduction in molecular weight while retaining the identical 5-(furan-2-yl)isoxazole-3-carboxamide core . This difference reduces the number of heavy atoms and rotatable bonds (the N-propyl chain has 3 freely rotatable bonds vs. 5–6 for the imidazolylpropyl or pyrazolylethyl chains), aligning the compound more closely with lead-like chemical space as defined by the rule-of-three for fragment-based drug discovery .
| Evidence Dimension | Molecular weight (g·mol⁻¹) and rotatable bond count |
|---|---|
| Target Compound Data | MW 220.22; 5 rotatable bonds |
| Comparator Or Baseline | SKL2001: MW 286.29, 7 rotatable bonds; Wnt/β-catenin agonist 2: MW 272.26, 6 rotatable bonds |
| Quantified Difference | ΔMW: −66.07 g·mol⁻¹ (−23.1 %) vs SKL2001; −52.04 g·mol⁻¹ (−19.1 %) vs Wnt agonist 2 |
| Conditions | Calculated from vendor-listed molecular formulas and SMILES structures |
Why This Matters
Lower molecular weight facilitates CNS penetration and simplifies SAR exploration, making this compound a more suitable scaffold for neuropharmacology lead generation than the higher-MW Wnt agonists.
